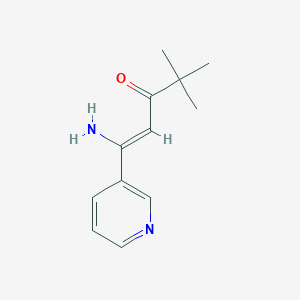

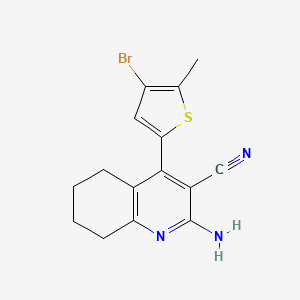

N'-1,3-苯并噻唑-2-基烟酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-1,3-benzothiazol-2-ylnicotinohydrazide and related compounds involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in the presence of phosphoryl chloride. Structures are typically confirmed using 1H NMR and Mass spectral data (Rajeeva et al., 2009). Another approach involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene to synthesize novel thiosemicarbazides containing the benzothiazole moiety, showcasing the versatility in synthesis methods (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

Structural characterization is crucial for understanding the interactions and reactivity of N'-1,3-benzothiazol-2-ylnicotinohydrazide derivatives. Crystallographic studies reveal the compound's conformational features, aiding in the analysis of its molecular structure. For instance, the crystal structure of a related derivative was determined to ascertain its conformational features (Yıldırım et al., 2006).

Chemical Reactions and Properties

Reactions involving N'-1,3-benzothiazol-2-ylnicotinohydrazide derivatives are diverse, leading to the synthesis of various biologically active compounds. For example, the reaction with acetylacetone yields specific acetohydrazide derivatives, which serve as intermediates for further chemical transformations (Al-Omran & El-Khair, 2016). These reactions underscore the compound's versatility in synthesizing novel heterocyclic compounds.

科学研究应用

抗肿瘤特性

苯并噻唑衍生物(包括 N'-1,3-苯并噻唑-2-基烟酰肼)因其强大的抗肿瘤特性而被发现。研究详细阐述了苯并噻唑前药(如已进入 1 期试验的 Phortress)的开发,重点介绍了它们的作用机制——主要是敏感细胞的选择性摄取,然后诱导细胞色素 P450 同工型 1A1,通过形成 DNA 加合物导致细胞死亡 (Bradshaw & Westwell, 2004)。另一项研究合成了苯并噻唑基羧基酰肼衍生物,表现出抗菌活性,可能通过提供有关细胞周期调控和潜在抗癌活性的见解,间接支持其在癌症研究中的应用 (Rajeeva, Srinivasulu, & Shantakumar, 2009)。

缓蚀

苯并噻唑衍生物还因其缓蚀能力而受到研究,展示了这些化合物超越生物医学应用的多功能性。一项研究重点介绍了两种苯并噻唑衍生物,它们对钢腐蚀表现出显着的抑制效率,证明了它们作为缓蚀剂的潜力。这些缓蚀剂通过吸附到表面上起作用,这可能为苯并噻唑在工业和科学研究环境中提供双重功能 (Hu 等,2016)。

凋亡诱导

特定的 N-1,3-苯并噻唑-2-基苯甲酰胺衍生物因其对各种癌细胞系(包括肝细胞癌和乳腺癌细胞系)的抗增殖活性而受到关注。这些化合物对乳腺癌细胞系的促凋亡作用,突出了它们作为新型凋亡诱导剂在癌症治疗中的潜力,突出了苯并噻唑衍生物进一步研究的一个关键领域 (Corbo 等,2016)。

未来方向

The future directions for “N’-1,3-benzothiazol-2-ylnicotinohydrazide” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in medicine . There is also interest in developing more efficient and environmentally friendly synthetic methods for these compounds .

属性

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDXMJFPWLNVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)